2-(2-Bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide
2-(2-Bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0804437
InChI:
InChI=1S/C17H20BrN3O3/c1-2-23-15-7-13(6-14(18)17(15)24-11-16(19)22)10-21-9-12-4-3-5-20-8-12/h3-8,21H,2,9-11H2,1H3,(H2,19,22)
SMILES:
CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC(=O)N
Molecular Formula:
C17H20BrN3O3
Molecular Weight:
394.3 g/mol
2-(2-Bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide
CAS No.:
Cat. No.: VC0804437
Molecular Formula: C17H20BrN3O3
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20BrN3O3 |
|---|---|
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | 2-[2-bromo-6-ethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetamide |
| Standard InChI | InChI=1S/C17H20BrN3O3/c1-2-23-15-7-13(6-14(18)17(15)24-11-16(19)22)10-21-9-12-4-3-5-20-8-12/h3-8,21H,2,9-11H2,1H3,(H2,19,22) |
| Standard InChI Key | ZEIUIOMIOHTZPJ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC(=O)N |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator